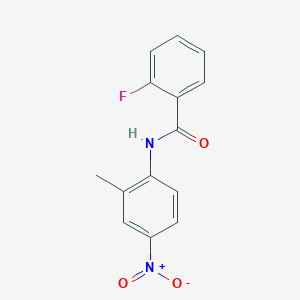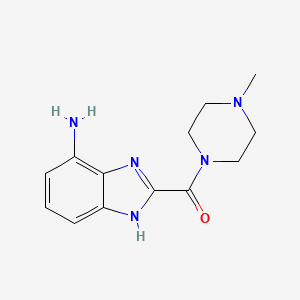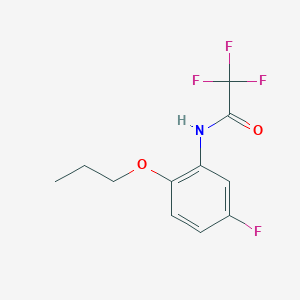
8-Oxo-8-(pyridin-3-yl)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxo-8-(pyridin-3-yl)octanoic acid is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol This compound features a pyridine ring attached to an octanoic acid chain with an oxo group at the eighth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-8-(pyridin-3-yl)octanoic acid typically involves the reaction of pyridine derivatives with octanoic acid under specific conditions. One common method includes the use of a pyridine derivative, such as 3-pyridinecarboxaldehyde, which undergoes a condensation reaction with octanoic acid in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-Oxo-8-(pyridin-3-yl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
8-Oxo-8-(pyridin-3-yl)octanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Oxo-8-(pyridin-3-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The compound’s oxo group and pyridine ring allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. These interactions can modulate cellular processes and pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-4-(pyridin-3-yl)butanoic acid: A shorter-chain analog with similar chemical properties.
8-Hydroxy-8-(pyridin-3-yl)octanoic acid: A hydroxylated derivative with different reactivity.
3-Pyridineoctanoic acid: Lacks the oxo group, resulting in different chemical behavior.
Uniqueness
8-Oxo-8-(pyridin-3-yl)octanoic acid is unique due to its specific structural features, including the oxo group at the eighth position and the pyridine ring
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
8-oxo-8-pyridin-3-yloctanoic acid |
InChI |
InChI=1S/C13H17NO3/c15-12(11-6-5-9-14-10-11)7-3-1-2-4-8-13(16)17/h5-6,9-10H,1-4,7-8H2,(H,16,17) |
InChI-Schlüssel |
LTINGCSDSVQJFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(2-Chloro-2,2-difluoroethyl)-1-{[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B8278460.png)


![1-(Tetrahydro-2H-pyran-4-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B8278491.png)


![(R)-1-[3-(2-pyrrolidinyl)-2-propynyl]pyrrolidine](/img/structure/B8278503.png)


![(2E)-2-[amino(nitroso)methylidene]-N-methyl-1H-pyrazin-3-amine](/img/structure/B8278527.png)

